
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both acetyl and carboxyl functional groups attached to an isophthalic acid core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-acetyl-2-aminobenzoic acid with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid largely depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a stable framework. The molecular targets and pathways involved include coordination with metal centers and the formation of robust, porous structures that can adsorb various molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoisophthalic acid: Similar in structure but lacks the acetyl group, making it less versatile in certain reactions.
5-((2-Hydroxybenzyl)amino)isophthalic acid: Contains a hydroxy group instead of an acetyl group, which affects its reactivity and applications.
Uniqueness
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid is unique due to the presence of both acetyl and carboxyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs.
Propriétés
Formule moléculaire |
C17H13NO7 |
|---|---|
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
5-(4-acetyl-2-carboxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H13NO7/c1-8(19)9-2-3-14(13(7-9)17(24)25)18-12-5-10(15(20)21)4-11(6-12)16(22)23/h2-7,18H,1H3,(H,20,21)(H,22,23)(H,24,25) |
Clé InChI |
DFIMKTGWBMKIRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-](/img/structure/B12938208.png)
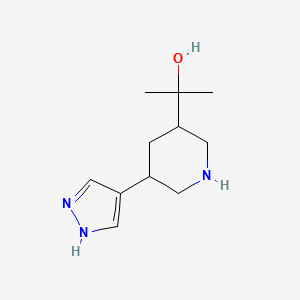
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
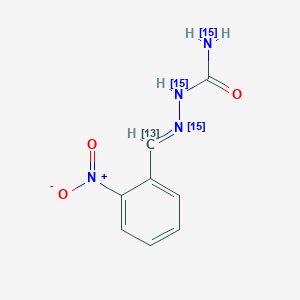
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
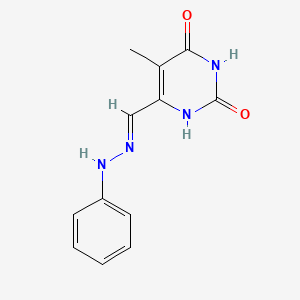
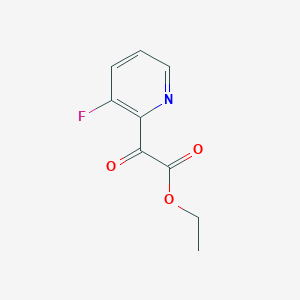
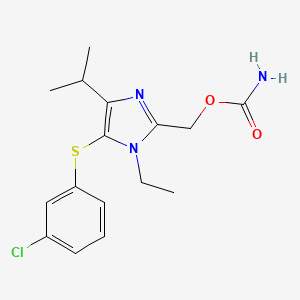

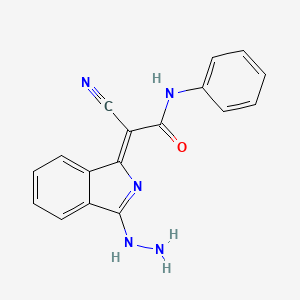
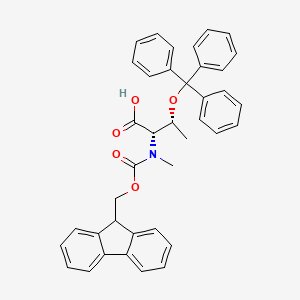
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
